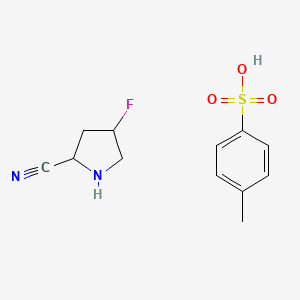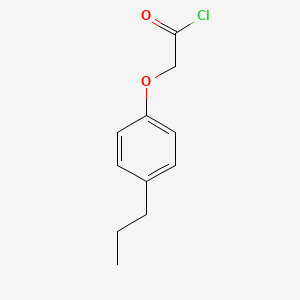![molecular formula C28H27N5O2S B14113064 1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety. The presence of benzylthio and isopropyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through cyclization reactions. This can be achieved by reacting appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Quinazoline Ring Formation: The triazole ring is then fused with a quinazoline moiety. This step often involves condensation reactions using suitable aldehydes or ketones.
Introduction of Benzylthio and Isopropyl Groups: The benzylthio and isopropyl groups are introduced through nucleophilic substitution reactions. Common reagents for these reactions include benzyl halides and isopropyl halides.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound. This may include oxidation or reduction reactions to achieve the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
科学研究应用
1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: The compound has shown promise as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation. It is also being investigated for its antimicrobial and antiviral properties.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves several molecular targets and pathways:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of DNA. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Enzyme Inhibition: The compound can inhibit various enzymes involved in DNA synthesis and repair, further enhancing its anticancer properties.
Signal Transduction Pathways: The compound may also interfere with signal transduction pathways that regulate cell growth and proliferation.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinazoline structure but lacks the benzylthio and isopropyl groups.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: This derivative includes a thiol group, which can enhance its DNA intercalation properties.
Pyrimido-quinoxaline: This compound has a similar fused ring structure but with different substituents.
Uniqueness
1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylthio and isopropyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C28H27N5O2S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
1-benzylsulfanyl-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-13-14-23-24(15-22)33-27(30-31-28(33)36-17-21-7-5-4-6-8-21)32(26(23)35)16-20-11-9-19(3)10-12-20/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
InChI 键 |
AGCCEEVSHZOXAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN=C4SCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B14112981.png)
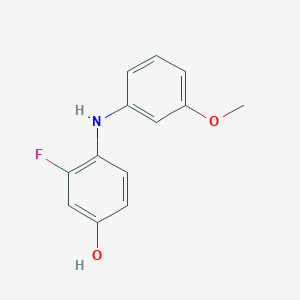
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)
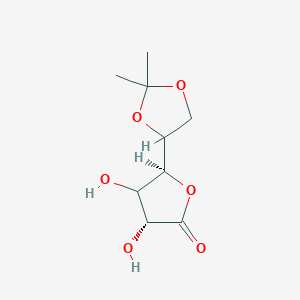


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
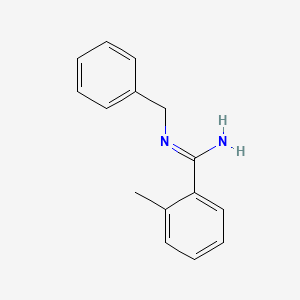
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
